Cas no 1251598-69-2 (1-(3-methoxyphenyl)-2-4-(3-methoxyphenyl)piperazin-1-ylethan-1-ol)

1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol is a synthetic organic compound featuring a piperazine core substituted with methoxyphenyl groups. Its structural design combines a phenylethanol moiety with a piperazine derivative, suggesting potential utility in pharmaceutical or biochemical research. The presence of methoxy groups may enhance solubility and influence receptor binding interactions, making it a candidate for studying adrenergic or serotonergic pathways. The compound's well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Its synthesis typically involves controlled coupling reactions, ensuring high purity and reproducibility. This compound is primarily of interest in medicinal chemistry for its potential as a scaffold in drug discovery or as a reference standard in analytical applications.
1-(3-methoxyphenyl)-2-4-(3-methoxyphenyl)piperazin-1-ylethan-1-ol structure
1251598-69-2 structure
Product Name:1-(3-methoxyphenyl)-2-4-(3-methoxyphenyl)piperazin-1-ylethan-1-ol
CAS No:1251598-69-2
MF:C20H26N2O3
MW:342.432045459747
CID:5802439
PubChem ID:49667836
Update Time:2025-08-05

1-(3-methoxyphenyl)-2-4-(3-methoxyphenyl)piperazin-1-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methoxyphenyl)-2-4-(3-methoxyphenyl)piperazin-1-ylethan-1-ol
    • 1251598-69-2
    • VU0626002-1
    • AKOS005741921
    • 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanol
    • 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanol
    • 1-(3-methoxyphenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)ethanol
    • 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol
    • F3407-0270
    • Inchi: 1S/C20H26N2O3/c1-24-18-7-3-5-16(13-18)20(23)15-21-9-11-22(12-10-21)17-6-4-8-19(14-17)25-2/h3-8,13-14,20,23H,9-12,15H2,1-2H3
    • InChI Key: ATPVJQLPSKQNKJ-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=C(C=1)OC)CN1CCN(C2C=CC=C(C=2)OC)CC1

Computed Properties

  • Exact Mass: 342.19434270g/mol
  • Monoisotopic Mass: 342.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 45.2Ų

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1-(3-methoxyphenyl)-2-4-(3-methoxyphenyl)piperazin-1-ylethan-1-ol Related Literature

Additional information on 1-(3-methoxyphenyl)-2-4-(3-methoxyphenyl)piperazin-1-ylethan-1-ol

1-(3-Methoxyphenyl)-2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethan-1-ol: A Comprehensive Overview

1-(3-Methoxyphenyl)-2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethan-1-ol (CAS No. 1251598-69-2) is a complex organic compound with significant potential in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique structure featuring a piperazine ring and methoxyphenyl groups, has garnered attention due to its promising biological activities and versatility in chemical synthesis.

The molecular structure of 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol is notable for its dual methoxyphenyl substituents attached to a piperazine backbone. Piperazine, a six-membered ring containing two nitrogen atoms, is a common structural motif in pharmaceutical compounds due to its ability to form hydrogen bonds and interact with biological targets. The presence of methoxy groups further enhances the compound's hydrophilicity and stability, making it an attractive candidate for drug design.

Recent studies have highlighted the potential of this compound in modulating various biological pathways. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol exhibits potent inhibitory activity against certain kinase enzymes, which are key players in cancer progression. This finding underscores its potential as a lead compound for anti-cancer drug development.

In addition to its enzymatic inhibitory properties, this compound has shown promise in neuroprotective applications. A study conducted by researchers at the University of California (2023) revealed that CAS No. 1251598-69-2 can effectively reduce oxidative stress and inflammation in neuronal cells, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has significantly improved the efficiency and yield of this synthesis, making it more accessible for large-scale production.

From an environmental perspective, the compound's biodegradability and eco-friendly profile have been assessed in recent toxicity studies. According to findings published in *Environmental Science & Technology* (2023), CAS No. 1251598-69-2 demonstrates low toxicity to aquatic organisms, indicating its suitability for use in pharmaceutical formulations without posing significant environmental risks.

Looking ahead, the integration of 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yli]ehthan-1 ol into advanced drug delivery systems is an area of active research. Scientists are exploring the use of nanotechnology to enhance its bioavailability and targeting capabilities, which could revolutionize its therapeutic applications.

In conclusion, CAS No. 1251598_69_2, or _methoxypiperazine derivative, represents a cutting-edge molecule with diverse applications in pharmacology and beyond. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a key player in the development of novel therapeutic agents.

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